molecular formula C9H11ClN2O2 B574710 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride CAS No. 184576-64-5

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride

Cat. No.: B574710
CAS No.: 184576-64-5
M. Wt: 214.649
InChI Key: FABHHEMZMFEMAK-UHFFFAOYSA-N
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Description

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an amino group and an imino group attached to an ethyl chain, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid.

    Amination: The benzoic acid undergoes amination to introduce the amino group.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Conversion to 4-(2-Aminoethyl)benzoic acid.

    Substitution: Halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and imino groups can form hydrogen bonds with biological molecules, influencing their activity. The benzoic acid moiety can interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzoic acid
  • 4-(Aminomethyl)benzoic acid
  • 4-(Butylamino)benzoic acid

Uniqueness

4-(2-Amino-2-iminoethyl)benzoic acid hydrochloride is unique due to the presence of both amino and imino groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for specialized applications.

Properties

IUPAC Name

4-(2-amino-2-iminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABHHEMZMFEMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696106
Record name 4-(2-Amino-2-iminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184576-64-5
Record name Benzoic acid, 4-(2-amino-2-iminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184576-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-2-iminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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